5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is a compound that has been studied in the field of antitubercular agents . It is part of a class of compounds known as 5-phenyl-furan-2-carboxylic acids, which have emerged as potential therapeutics targeting iron acquisition in mycobacterial species .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Scientific Research Applications
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, a class to which 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid belongs, have been identified as promising antimycobacterial agents. They are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species. This has led to increased research into their structural properties and potential as antitubercular agents (Mori et al., 2022).
Electrochemical Properties
Derivatives of similar compounds have been investigated for their stable anionic groups, which are prepared electrochemically. Studies involving 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid, a related compound, have shown that it can form comparatively stable anionic groups, making it of interest in electrochemical research (Kastron et al., 1968).
Solubility and Thermodynamic Properties
Research has been conducted on the solubility and thermodynamic properties of related furan-carboxylic acids. For instance, studies on the temperature dependence of the solubility of compounds like 5-(nitrophenyl)-furan-2-carboxylic acid in ethyl acetate have provided insights into the enthalpy and entropy of their dissolution and mixing (Sobechko et al., 2021).
Synthesis and Chemical Properties
A focus has been placed on the synthesis of furan-2-carboxaldehyde and derivatives like 5-aryl-furan-2-carboxylic acids. New methods have been developed using eerie ammonium nitrate, which underscores the chemical versatility and potential applications of these compounds in various fields, including material science and organic synthesis (Subrahmanya and Holla, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the presence of electron-releasing substituents like methyl groups can destabilize the carbanion character of the reactive intermediate . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to interfere with iron homeostasis in mycobacterial species , suggesting that this compound may also affect similar pathways and their downstream effects.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOHUCYHFODOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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